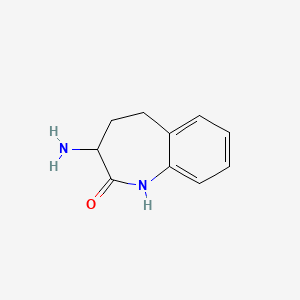

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Overview

Description

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.21 g/mol .

Synthesis Analysis

The asymmetric synthesis of ®-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one has been reported . The synthesis involved a Michael addition with a 3,3-dimethyl acrylic acid derivative and ®-1-amino-2-propanol .Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one . Its InChI is InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) .Chemical Reactions Analysis

There are several reported chemical reactions involving 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. For instance, it has been used in the synthesis of the potent Human Growth Hormone Secretagogue L-692, 585 via a Michael addition .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications

Medicine: Antihypertensive Drug Synthesis

This compound serves as an intermediate in the synthesis of Benazepril Hydrochloride , a first-line antihypertensive medication recommended by the WHO . Its role in the production of such vital medications underscores its importance in medical research and pharmaceutical manufacturing.

Pharmacology: Anticonvulsant Activity

In pharmacological research, derivatives of this compound have been synthesized and evaluated for anticonvulsant activities, particularly in the maximal electroshock (MES) test . This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders.

Materials Science: Organic Synthesis

In materials science, the compound is utilized as a building block in organic synthesis, contributing to the development of new materials with potential applications in various industries . Its versatility in chemical reactions makes it a valuable asset for creating polymers or other complex organic molecules.

Environmental Science: Analytical Standards

The compound’s unique structure allows it to be used as an analytical standard in environmental science. It can help in the detection and quantification of similar compounds in environmental samples, aiding in pollution monitoring and control efforts .

Mechanism of Action

Pharmacokinetics

It’s known that the compound is a white to colorless crystalline solid . It has low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with biological targets. Furthermore, the compound’s low water solubility could influence its distribution and efficacy in aqueous biological environments .

properties

IUPAC Name |

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403254 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one | |

CAS RN |

86499-35-6 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is significant about the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one described in the papers?

A1: Both papers describe an efficient method for synthesizing the (R)-enantiomer of 3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one. This is important because many pharmaceuticals are chiral molecules, meaning they exist in two mirror-image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other might be inactive or even have adverse effects. Therefore, developing efficient asymmetric syntheses for chiral molecules like this benzazepinone derivative is crucial for drug discovery and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)